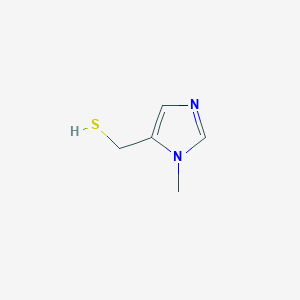

(1-methyl-1H-imidazol-5-yl)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2S |

|---|---|

Molecular Weight |

128.20 g/mol |

IUPAC Name |

(3-methylimidazol-4-yl)methanethiol |

InChI |

InChI=1S/C5H8N2S/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3 |

InChI Key |

XENXNONKNGLWCS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1CS |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

De Novo Synthetic Pathways for the Imidazole-Methanethiol Framework

The assembly of the (1-methyl-1H-imidazol-5-yl)methanethiol structure is not typically a single-step process but rather a strategic sequence beginning with the formation of a suitably substituted imidazole (B134444) ring. A logical and versatile approach commences with the synthesis of a stable precursor, such as an ester, which can then be chemically modified to introduce the desired methanethiol (B179389) group.

Strategies for Regioselective Imidazole Ring Formation

A primary challenge in the synthesis of substituted imidazoles is controlling the position of substituents on the heterocyclic ring. For the target molecule, a 1,5-disubstitution pattern is required. While numerous methods exist for imidazole synthesis, not all provide the necessary regiochemical control. irjmets.com

One effective strategy for constructing the 1,5-disubstituted imidazole core involves the cycloaddition reaction between an appropriate imidoyl chloride and an α-isocyanoacetate, such as ethyl isocyanoacetate. This method is particularly useful for producing 1,5-disubstituted imidazole-4-carboxylates, which are ideal precursors. nih.gov The reaction proceeds by the base-mediated generation of an anion from ethyl isocyanoacetate, which then acts as a nucleophile, attacking the imidoyl chloride. Subsequent intramolecular cyclization and aromatization yield the stable imidazole ring with the desired substitution pattern. nih.gov For the synthesis of a precursor to the target molecule, an N-methylated imidoyl chloride would be utilized to install the required methyl group at the N-1 position of the imidazole ring.

Another notable, though less direct, approach is the Marckwald synthesis. This method typically involves the reaction of an α-aminoketone with a cyanate (B1221674) or isothiocyanate. pharmaguideline.comdurham.ac.uk Modern variations of this reaction can produce thioimidazoles, which could then be desulfurized and further functionalized to achieve the target structure. worktribe.com However, the cycloaddition pathway offers a more direct route to the key ester intermediate.

Introduction and Functionalization of the Methanethiol Moiety

With a stable 1,5-disubstituted imidazole ester in hand, such as Ethyl 1-methyl-1H-imidazole-5-carboxylate , the focus shifts to the stepwise conversion of the ester group into the methanethiol moiety. This transformation is typically achieved through a three-step sequence involving reduction, halogenation, and nucleophilic substitution.

Reduction to Alcohol: The ester is first reduced to the corresponding primary alcohol, (1-methyl-1H-imidazol-5-yl)methanol . This is a standard transformation accomplished with high efficiency using a strong hydride reducing agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is commonly employed for this purpose.

Conversion to Alkyl Halide: The resulting alcohol is then converted into a more reactive electrophile, typically the chloromethyl derivative, 5-(chloromethyl)-1-methyl-1H-imidazole . This is achieved by reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion, often yielding the hydrochloride salt of the product, which can be isolated by precipitation. chemicalbook.com

Introduction of the Thiol Group: The final step is the introduction of the sulfur atom via a nucleophilic substitution reaction. The 5-(chloromethyl)-1-methyl-1H-imidazole intermediate is reacted with a sulfur nucleophile. Common reagents for this transformation include:

Sodium hydrosulfide (B80085) (NaSH): This reagent directly provides the sulfhydryl anion (SH⁻) to displace the chloride and form the thiol.

Thiourea (B124793): This involves a two-step process where the chloromethyl compound first reacts with thiourea to form a stable, crystalline isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions liberates the desired thiol. This method is often preferred as it avoids the formation of sulfide (B99878) byproducts that can occur when using NaSH.

An alternative pathway from the alcohol involves the Mitsunobu reaction. This reaction allows for the direct conversion of an alcohol to a thioester using thioacetic acid in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). nih.govatlanchimpharma.com The resulting thioacetate (B1230152) can then be hydrolyzed to yield the final methanethiol product.

Protecting Group Strategies in Synthesis

Protecting groups are essential tools in organic synthesis to ensure that reactive functional groups are masked during transformations elsewhere in the molecule. In the context of synthesizing this compound, the need for protecting groups depends on the chosen synthetic route.

Imidazole Nitrogen: In the proposed pathway starting with the synthesis of Ethyl 1-methyl-1H-imidazole-5-carboxylate, the methyl group is incorporated into the N-1 position during the ring formation. Therefore, the imidazole nitrogen does not require protection in the subsequent reduction, halogenation, and thiolation steps.

Thiol Group: The methanethiol moiety itself is susceptible to oxidation, particularly in air, where it can dimerize to form a disulfide. During its synthesis, it is crucial to perform the final steps under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. If further chemical modifications were required on the molecule after the thiol has been formed, the thiol group would likely need to be protected. Common thiol protecting groups include the trityl (Trt) group, which is labile to acid, or the acetamidomethyl (Acm) group.

Intermediate Functional Groups: In some de novo syntheses that begin with more complex precursors, other functional groups on the starting materials may require protection to be compatible with the conditions of imidazole ring formation.

Mechanistic Investigations of Key Synthetic Transformations

The synthetic route to this compound relies on a series of well-understood reaction mechanisms.

Imidazole Ring Formation (via Cycloaddition): The formation of the imidazole ring from an imidoyl chloride and ethyl isocyanoacetate begins with a base abstracting the acidic α-proton of the isocyanoacetate to form a nucleophilic anion. nih.gov This anion attacks the electrophilic carbon of the imidoyl chloride. The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom attacks the isocyano carbon. A final tautomerization and elimination step leads to the aromatic 1,5-disubstituted imidazole ring. nih.gov

Ester Reduction with LiAlH₄: This reaction proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, expelling the ethoxide (⁻OEt) leaving group to form an aldehyde. The aldehyde is immediately attacked by a second hydride ion, and a subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol, (1-methyl-1H-imidazol-5-yl)methanol.

Conversion of Alcohol to Chloride with SOCl₂: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion. The resulting intermediate, an alkyl chlorosulfite, can then react via two main pathways. In the presence of a nucleophile like chloride, an Sₙ2 reaction can occur. Alternatively, an intramolecular Sₙi (substitution nucleophilic internal) mechanism can proceed, where the chloride from the chlorosulfite group is delivered to the carbon atom, releasing sulfur dioxide (SO₂) gas.

Thiol Formation (Sₙ2 Reaction): The conversion of 5-(chloromethyl)-1-methyl-1H-imidazole to the final product with a sulfur nucleophile (e.g., SH⁻ from NaSH) is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The nucleophilic sulfur atom attacks the electrophilic methylene (B1212753) carbon (CH₂) from the side opposite the chlorine atom. This occurs in a single, concerted step where the C-S bond is formed simultaneously as the C-Cl bond is broken, leading to an inversion of configuration at the carbon center (though this center is not stereogenic in this case).

Optimization of Synthetic Routes for Research Scale

For laboratory-scale synthesis, optimization aims to maximize yield, ensure purity, and provide a reliable and reproducible procedure. Each step in the synthesis of this compound can be fine-tuned.

| Step | Parameter to Optimize | Considerations |

| Imidazole Synthesis | Base, Solvent, Temperature | The choice of base (e.g., DBU, K₂CO₃) and solvent can influence the rate and yield of the cycloaddition. Temperature control is critical to prevent side reactions. |

| Ester Reduction | Reducing Agent, Workup | While LiAlH₄ is effective, other reagents like diisobutylaluminium hydride (DIBAL-H) might offer different selectivity if other reducible groups are present. The quenching and workup procedure must be done carefully to maximize the recovery of the alcohol. |

| Chlorination | Reagent, Conditions | Thionyl chloride is efficient, but alternatives like phosphorus pentachloride (PCl₅) or an Appel reaction (PPh₃, CCl₄) could be explored for improved yields or milder conditions. Reaction time and temperature must be controlled to prevent degradation. |

| Thiolation | Sulfur Source, Atmosphere | Using thiourea followed by hydrolysis often gives cleaner product and higher yields than NaSH by preventing the formation of the corresponding sulfide byproduct. Strict exclusion of oxygen with an inert atmosphere is critical to prevent oxidative dimerization of the thiol product. |

| Purification | Method | Purification strategies must be tailored for each intermediate. The final thiol may be purified by column chromatography on silica (B1680970) gel, though care must be taken to avoid prolonged exposure to air. Distillation under reduced pressure could also be an option if the compound is thermally stable. |

| Compound Name | Structure | Role in Synthesis |

| Ethyl isocyanoacetate | Precursor: Provides C4, C5, and the ester group for the imidazole ring. | |

| N-Methylimidoyl Chloride (generic) | Precursor: Provides N1, C2, and N3 atoms for the imidazole ring. | |

| Ethyl 1-methyl-1H-imidazole-5-carboxylate | Key Intermediate: The stable, initial product of the ring-forming reaction. | |

| (1-methyl-1H-imidazol-5-yl)methanol | Key Intermediate: Formed by the reduction of the ester. | |

| 5-(chloromethyl)-1-methyl-1H-imidazole | Key Intermediate: A reactive electrophile formed from the alcohol. | |

| This compound | Final Product: Formed by nucleophilic substitution on the chloromethyl intermediate. |

Chemical Reactivity and Mechanistic Transformations

Reactivity of the Thiol Group

The sulfur-hydrogen bond in the methanethiol (B179389) moiety is the primary site for a range of reactions, including oxidation, nucleophilic attack, and exchange reactions.

The thiol group is susceptible to oxidation by various agents, yielding a range of sulfur-containing products depending on the strength of the oxidant and reaction conditions. Reactions of thiols with oxidants like chlorine dioxide can produce disulfides, sulfonothioates, sulfonyl chlorides, and sulfonic acids. researchgate.net

Dimerization to Disulfide: Mild oxidizing agents, such as iodine (I₂) or air, facilitate the coupling of two thiol molecules to form a disulfide. The mechanism often involves the initial formation of a sulfenyl iodide intermediate, which is then attacked by another thiol molecule.

Oxidation to Sulfonic Acid: Stronger oxidizing agents, including hydrogen peroxide, potassium permanganate, or chlorine dioxide, can oxidize the thiol group through successive stages to its highest oxidation state, the sulfonic acid. researchgate.net The reaction proceeds through intermediate species such as sulfenic acid (-SOH) and sulfinic acid (-SO₂H). The specific products obtained from oxidation can be controlled by the reactant ratio. For instance, in the oxidation of the related compound 1-methyl-1H-imidazole-2-thiol with chlorine dioxide, different products are formed when the substrate-to-oxidant ratio is changed. researchgate.net

The table below summarizes the expected products from the oxidation of (1-methyl-1H-imidazol-5-yl)methanethiol with different oxidizing agents.

| Oxidizing Agent | Typical Product | Product Structure |

| Air (O₂), I₂ | Bis(1-methyl-1H-imidazol-5-yl)methyl disulfide | (C₅H₇N₂S)₂ |

| Hydrogen Peroxide (H₂O₂) | (1-methyl-1H-imidazol-5-yl)methanesulfonic acid | C₅H₈N₂O₃S |

| Chlorine Dioxide (ClO₂) | Mixture including disulfide and sulfonic acid | Various |

The thiol group is weakly acidic, with the pKa of the related methanethiol being approximately 10.4. wikipedia.org In the presence of a base, it can be deprotonated to form a thiolate anion (-S⁻). This thiolate is a potent nucleophile and can participate in a variety of reactions.

S_N2 Reactions: The thiolate anion readily reacts with alkyl halides in a classic S_N2 mechanism to form thioethers. For example, reaction with methyl iodide would yield 5-((methylthio)methyl)-1-methyl-1H-imidazole.

Michael Addition: As a soft nucleophile, the thiolate can undergo conjugate (1,4-) addition to α,β-unsaturated carbonyl compounds in a process known as the Michael addition. The mechanism involves the attack of the thiolate on the β-carbon of the unsaturated system, followed by protonation of the resulting enolate.

Thiols and their corresponding thiolates can react with disulfide bonds in a reversible process known as thiol-disulfide exchange. This reaction is crucial in various biological and chemical systems. The mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. This breaks the disulfide bond and forms a new disulfide and a new thiolate anion. The equilibrium position of the reaction is dependent on the relative concentrations and reduction potentials of the thiols involved.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis for Definitive Structural Determination

X-ray crystallography stands as the premier method for the unambiguous determination of a molecule's solid-state structure, providing precise data on bond lengths, bond angles, and crystal packing. While specific crystallographic data for (1-methyl-1H-imidazol-5-yl)methanethiol is not widely published, analysis of closely related structures, such as 6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine, provides valuable insights into the expected molecular geometry. ias.ac.in

In such structures, the imidazole (B134444) ring is planar. The N-methyl group and the methanethiol (B179389) substituent lie in or near this plane. The bond lengths within the imidazole ring are expected to be intermediate between single and double bonds, reflecting its aromatic character. For instance, the C-N and C=C bond lengths within the imidazole core are typically in the range of 1.32-1.38 Å. The C-S bond length is anticipated to be approximately 1.80-1.85 Å, and the S-H bond length around 1.34 Å. The bond angles around the sp²-hybridized carbons and nitrogens of the imidazole ring are expected to be close to 120°, while the geometry around the sp³-hybridized methylene (B1212753) carbon would be tetrahedral, with angles near 109.5°.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.

In a ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The protons on the imidazole ring, H-2 and H-4, would appear as singlets in the aromatic region, typically between 7.0 and 8.0 ppm. The H-2 proton is generally more deshielded due to the influence of two adjacent nitrogen atoms. The N-methyl (N-CH₃) protons would produce a sharp singlet, typically in the range of 3.6-3.8 ppm. The methylene (CH₂) protons, being adjacent to both the imidazole ring and the sulfur atom, are expected to resonate as a singlet around 3.7-3.9 ppm. The thiol (SH) proton signal is a broad singlet, and its chemical shift is highly variable (typically 1.0-2.0 ppm), depending on solvent, concentration, and temperature, due to hydrogen bonding. It may exhibit coupling to the adjacent methylene protons under specific conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted based on data from related compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (imidazole) | ~7.6 | Singlet |

| H-4 (imidazole) | ~7.1 | Singlet |

| N-CH₃ | ~3.7 | Singlet |

| CH₂ | ~3.8 | Singlet |

| SH | ~1.5 | Broad Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are anticipated. The imidazole ring carbons (C-2, C-4, and C-5) would resonate in the aromatic region (120-140 ppm). The C-2 carbon, situated between two nitrogen atoms, is the most deshielded. The N-methyl carbon (N-CH₃) signal would appear in the upfield region, typically around 33-35 ppm. The methylene carbon (CH₂) attached to the sulfur atom would be found further downfield, around 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted based on data from related compounds hmdb.cachemicalbook.com)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (imidazole) | ~138 |

| C-5 (imidazole) | ~130 |

| C-4 (imidazole) | ~128 |

| N-CH₃ | ~34 |

| CH₂ | ~28 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A weak correlation might be observed between the methylene (CH₂) and thiol (SH) protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

N-CH₃ protons to C-2 and C-4 of the imidazole ring.

CH₂ protons to C-5 and C-4 of the imidazole ring.

H-4 proton to C-2, C-5, and the CH₂ carbon.

H-2 proton to C-4, C-5, and the N-CH₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show correlations between the N-CH₃ protons and the H-4 proton, as well as between the CH₂ protons and the H-4 proton, confirming the substitution pattern on the imidazole ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A weak band around 2550-2600 cm⁻¹ corresponds to the S-H stretching vibration of the thiol group. Aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1450-1600 cm⁻¹ region. C-N stretching vibrations typically appear in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-H stretch is often more intense in Raman spectra than in IR. The symmetric "breathing" vibrations of the imidazole ring would also give rise to characteristic Raman signals.

Table 3: Predicted IR Absorption Bands for this compound (Predicted based on data from related compounds nist.govresearchgate.netnist.gov)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3150 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| Thiol S-H Stretch | 2550-2600 | Weak |

| Imidazole Ring C=C, C=N Stretch | 1450-1600 | Medium-Strong |

| CH₂ Bend | ~1450 | Medium |

| C-N Stretch | 1250-1350 | Medium |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. The calculated exact mass for the molecular ion [M]⁺• of this compound (C₅H₈N₂S) is 128.0460.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak at m/z 128 would be observed. A key fragmentation pathway would be the alpha-cleavage of the C-S bond, leading to the loss of a thiol radical (•SH, 33 Da) to produce a highly stable imidazolylmethyl cation at m/z 95. This ion is resonance-stabilized and would likely be the base peak. Further fragmentation of the imidazole ring could lead to the loss of HCN (27 Da) or other small neutral molecules.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 128 | Molecular Ion [M]⁺• | [C₅H₈N₂S]⁺• |

| 95 | [M - SH]⁺ | [C₅H₅N₂]⁺ |

| 68 | [C₅H₅N₂ - HCN]⁺ | [C₄H₄N]⁺ |

| 42 | [C₂H₄N]⁺ | [C₂H₄N]⁺ |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations would be essential in elucidating the fundamental electronic properties of (1-methyl-1H-imidazol-5-yl)methanethiol. These calculations could determine key parameters such as molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), the distribution of electron density, and the electrostatic potential. Such studies would provide insights into the molecule's reactivity, stability, and the nature of its chemical bonds. The energetics of the molecule, including its heat of formation and total energy, could also be calculated, offering a quantitative measure of its stability.

Density Functional Theory (DFT) Studies on Conformational Preferences and Reactivity Pathways

Density Functional Theory (DFT) represents a powerful computational tool for investigating the three-dimensional structure and reactivity of molecules like this compound. DFT studies could be employed to identify the most stable conformations of the molecule by exploring the potential energy surface associated with the rotation of its flexible bonds, such as the bond between the imidazole (B134444) ring and the methanethiol (B179389) group. Furthermore, DFT calculations could map out the reaction pathways for various chemical transformations involving this compound, identifying transition states and calculating activation energies. This would be invaluable for understanding its chemical behavior and potential synthesis routes.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations could provide a dynamic picture of how this compound interacts with its environment. By simulating the motion of the molecule and its surrounding solvent molecules over time, MD studies could reveal detailed information about intermolecular forces, such as hydrogen bonding and van der Waals interactions. These simulations would also be crucial for understanding solvation effects, predicting how the molecule behaves in different solvents, which is a critical factor in many chemical and biological processes.

Computational Prediction of Spectroscopic Parameters and Their Validation

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational models and aid in the interpretation of experimental spectra. For this compound, these calculations could predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. The agreement between the predicted and experimentally measured spectra would provide confidence in the accuracy of the computed molecular structure and electronic properties.

Coordination Chemistry and Metal Complexation

Ligand Characteristics of (1-methyl-1H-imidazol-5-yl)methanethiol

Donor Atom Identification and Coordination Modes (Nitrogen and Sulfur)

No published data is available. It is theoretically expected that the primary donor atoms would be the sulfur of the thiol group and one of the nitrogen atoms of the imidazole (B134444) ring.

Chelation Potential and Stability Constants

There is no experimental data regarding the chelation potential or stability constants for metal complexes of this ligand.

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes: Synthesis and Structural Aspects

No specific synthetic methods or structural characterizations for transition metal complexes of this compound have been reported in the scientific literature.

Main Group Metal Complexes: Synthesis and Structural Aspects

There are no published reports on the synthesis or structure of main group metal complexes with this ligand.

Electronic and Magnetic Properties of Metal Complexes

No experimental or theoretical data on the electronic or magnetic properties of metal complexes involving this compound are available.

Role of Metal Complexes in Supramolecular Assembly and Catalysis

The coordination of ligands containing both imidazole and thiol functionalities, such as this compound, to metal centers creates complexes with significant potential in supramolecular assembly and catalysis. The unique interplay between the soft thiol donor and the borderline imidazole nitrogen donor allows for the formation of stable and structurally diverse metal-ligand frameworks. These frameworks can serve as building blocks for larger, functional supramolecular architectures or act as active centers in catalytic transformations. rsc.orgnih.gov

The incorporation of metal ions into molecular systems introduces key features such as redox activity, specific coordination geometries, and Lewis acidity, which are fundamental to both catalysis and the construction of self-assembled structures. rsc.orgnih.gov The directionality of the metal-ligand bonds, governed by the coordination preferences of the metal ion and the spatial arrangement of the donor atoms on the ligand, enables the programmed self-assembly of discrete, complex architectures from simple components. beilstein-journals.org

Supramolecular Assembly

Metal complexes of imidazole- and thiol-containing ligands can act as nodes or linkers in the construction of metallo-supramolecular polymers (MSPs) and discrete coordination cages. rsc.org The self-assembly process is driven by the formation of coordinate bonds between metal ions and the ligand's donor sites. The resulting architecture—whether a 1D chain, 2D network, or 3D cage—is determined by the geometry of the ligand and the coordination number and preference of the metal center. beilstein-journals.orgnetjournals.org

These supramolecular structures have applications in host-guest chemistry, molecular sensing, and the development of responsive materials. nih.govnih.gov The cavities within these assemblies can encapsulate guest molecules, leading to their use as micro-reaction vessels or in drug delivery systems. nih.govnih.gov The dynamic and often reversible nature of the metal-ligand bonds allows these assemblies to respond to external stimuli such as changes in temperature, pH, or the presence of competing ligands, making them suitable for creating "smart" materials. nih.gov

Catalysis

In catalysis, the metal center in a complex with this compound can function as a Lewis acidic site, activating substrates for chemical reactions. The thiol group, in particular, plays a crucial role in mimicking the active sites of certain metalloenzymes. nih.govnih.gov Many hydrolytic enzymes utilize a zinc(II) ion coordinated by histidine (an imidazole-containing amino acid) and cysteine (a thiol-containing amino acid) residues to catalyze reactions. nih.gov

Computational studies on model systems, such as zinc(II) coordinated by both imidazole and methanethiol (B179389), provide insight into the catalytic mechanism. These studies quantify the relationship between the zinc coordination number (CN), its geometry, and the acidity of the coordinated thiol group. nih.govnih.gov As the number of imidazole ligands coordinated to the zinc center increases, the Zn-S bond weakens, and the thiol becomes less acidic (i.e., the S-H proton dissociation energy increases). nih.gov This modulation of the ligand's properties by the metal's coordination environment is a key principle in catalysis, as it allows for the fine-tuning of the catalyst's reactivity. The Lewis acidic metal center facilitates proton transfer from the thiol, a critical step in many hydrolytic processes. nih.gov

The table below presents theoretical data from a quantum computational study on Zn(II)-imidazole-methanethiol complexes, illustrating how the coordination environment affects key thermodynamic parameters relevant to catalysis. nih.gov

| Complex | Coordination Number (CN) | Zn-S Bond Dissociation Energy (BDE) (kJ/mol) | S-H Proton Dissociation Energy (PDE) (kJ/mol) |

|---|---|---|---|

| [Zn–S(H)CH₃]²⁺ | 1 | 576 | - |

| [(ImH)Zn–S(H)CH₃]²⁺ | 2 | 231 | 488 |

| [(ImH)₂Zn–S(H)CH₃]²⁺ | 3 | 142 | 674 |

| [(ImH)₃Zn–S(H)CH₃]²⁺ | 4 | 101 | 755 |

| [(ImH)₄Zn–S(H)CH₃]²⁺ | 5 | 12 | 796 |

| [(ImH)₅Zn–S(H)CH₃]²⁺ | 6 | 57 | 843 |

Data derived from computational studies on [(Imidazole)nZn–S(H)CH₃]²⁺ model complexes. BDE refers to the binding of the neutral methanethiol ligand. PDE is the S-H proton dissociation energy. nih.gov

This tunability allows metal complexes of ligands like this compound to be designed as catalysts for specific organic transformations, including hydrolysis, oxidation, and reduction reactions. The bifunctional nature of the ligand, possessing both imidazole and thiol groups, offers multiple coordination modes and the potential for cooperative effects in catalysis.

Biochemical Interactions and Mechanistic Biology Non Clinical Focus

Mechanistic Studies of Enzymatic Inhibition

The structural features of (1-methyl-1H-imidazol-5-yl)methanethiol suggest a potential for interaction with and inhibition of certain enzymes. The imidazole (B134444) ring, for instance, is known to be involved in the active sites of numerous enzymes and can interact with metal ions, such as zinc. This interaction is a key mechanism for the inhibitory activity of some imidazole-containing compounds against metalloenzymes. For example, imidazole-based inhibitors of protein farnesyltransferase have been designed where the imidazole group coordinates to the catalytic zinc ion.

The thiol (-SH) group is also a critical functional group in many enzymes, often found in the form of cysteine residues at the active site. Thiol-dependent enzymes are susceptible to inhibition by molecules that can react with or modify this thiol moiety. The methanethiol (B179389) group of this compound could potentially participate in thiol-disulfide exchange reactions or interact with metal cofactors within an enzyme's active site.

| Functional Group | Potential Enzyme Interaction Mechanism | Examples of Targeted Enzyme Classes |

| Imidazole Ring | Coordination with metal ions (e.g., Zn²⁺) in the active site. | Metalloenzymes (e.g., Protein Farnesyltransferase). |

| Methanethiol Group | Thiol-disulfide exchange with cysteine residues. | Cysteine Proteases. |

| Methanethiol Group | Interaction with metal cofactors. | Thiol Peroxidases. |

Molecular Interactions with Model Biomolecules (e.g., DNA, Proteins)

The imidazole and methanethiol moieties of this compound are expected to govern its interactions with biomolecules like proteins and DNA. The imidazole ring can participate in a variety of non-covalent interactions. It can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with amino acid residues in proteins or with the bases of DNA. Furthermore, the aromatic nature of the imidazole ring allows for π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan in proteins, or with the nucleobases of DNA. Some imidazole-containing compounds have been shown to interact with DNA, with some acting as intercalators.

The thiol group is highly reactive and can form covalent bonds. In the context of protein interactions, the thiol group of this compound could potentially form disulfide bonds with cysteine residues in proteins, a key interaction for protein structure and function. Thiols are also known to have a high affinity for heavy metals, suggesting potential interactions with metalloproteins.

| Interaction Type | Participating Moiety | Potential Biomolecular Target | Significance |

| Hydrogen Bonding | Imidazole Ring | Proteins, DNA | Specificity of binding. |

| π-π Stacking | Imidazole Ring | Proteins (aromatic residues), DNA | Stabilization of binding. |

| Disulfide Bond Formation | Methanethiol Group | Proteins (cysteine residues) | Covalent modification, structural changes. |

| Metal Coordination | Imidazole Ring, Methanethiol Group | Metalloproteins | Inhibition or modulation of function. |

Investigation of Roles as Metabolic Intermediates or Precursors in Non-Human Biological Systems

Methanethiol is a known metabolic intermediate in the global sulfur cycle, produced and consumed by a diverse range of microorganisms in various environments, including terrestrial and marine ecosystems. It is an intermediate in the synthesis and degradation of other significant sulfur compounds like dimethylsulfoniopropionate, dimethylsulfide, and methionine. In some anaerobic soils, methanethiol can be utilized by certain microbes as a substrate for methanogenesis.

Given that methanethiol is a key metabolic intermediate, it is plausible that this compound could play a role as a metabolic intermediate or precursor in specific non-human biological systems. The metabolism of organosulfur compounds is a recognized pathway in various organisms, including bacteria. Similarly, imidazole metabolism is a feature of living systems, with histidine being a primary example. The degradation of this compound in a microbial environment could potentially release the imidazole and methanethiol components for further metabolic processing. For instance, some bacteria possess the enzyme methanethiol oxidase, which degrades methanethiol.

Development and Application as Biochemical Probes in Research Systems

The structural characteristics of this compound lend themselves to potential applications as a biochemical probe. Thiol-reactive probes are widely used in biochemical research for the site-specific labeling of proteins, targeting cysteine residues. The methanethiol group of this compound could be exploited for such purposes, allowing for the introduction of an imidazole tag onto a protein of interest.

Furthermore, imidazole derivatives have been developed as fluorescent chemosensors for the detection of ions, leveraging the coordinating ability of the imidazole nitrogen atoms. By incorporating a fluorophore into the structure of this compound, it could potentially be developed into a probe for detecting specific metal ions or for monitoring environments with particular pH ranges. The development of such probes would require further chemical modification and characterization of the resulting compounds.

| Potential Application | Key Structural Feature | Principle of Operation |

| Site-Specific Protein Labeling | Methanethiol Group | Covalent modification of cysteine residues. |

| Fluorescent Ion Sensor | Imidazole Ring | Coordination with metal ions leading to a change in fluorescence. |

| pH-Sensing Probe | Imidazole Ring | Protonation/deprotonation of the imidazole ring affecting luminescence properties. |

Synthesis and Investigation of Derivatives and Analogues

Design Principles for Structural Modification and Analogue Generation

The design of analogues of (1-methyl-1H-imidazol-5-yl)methanethiol is guided by several key principles aimed at optimizing molecular properties for specific applications, particularly in drug discovery. These strategies involve systematic modifications of the core structure to enhance target affinity, selectivity, and pharmacokinetic profiles.

A primary strategy is the application of bioisosterism , where functional groups are replaced with other groups that retain similar physical and chemical properties, leading to comparable biological activity. nih.govnih.gov For the this compound scaffold, this can involve:

Modification of the Thiol Group: The thiol (-SH) group is a key functional moiety, known for its ability to coordinate with metal ions in metalloenzymes. nih.gov Its reactivity and acidity can be fine-tuned. Analogues can be generated by converting the thiol to a thioether (-SR), disulfide (-S-S-R), or sulfone (-SO₂R) to alter nucleophilicity, lipophilicity, and metabolic stability.

Alterations to the Imidazole (B134444) Ring: The imidazole ring itself is a common bioisostere for other functionalities like amide bonds. nih.govresearchgate.net Its nitrogen atoms act as crucial hydrogen bond acceptors and can coordinate with metal centers. jopir.in Structural modifications can include shifting the position of the methanethiol (B179389) group from the C5 to the C2 or C4 position, which would significantly alter the molecule's geometry and electronic properties.

Substitution on the Imidazole Ring: The N-methyl group enhances lipophilicity compared to an unsubstituted imidazole. Introducing other alkyl or aryl groups at this position can further modify solubility and steric profile. Additionally, substituting the hydrogen atoms at the C2 or C4 positions with electron-donating or electron-withdrawing groups can modulate the pKa of the imidazole ring and the reactivity of the thiol group. google.com For instance, adding electron-withdrawing groups can increase the acidity of the N1-proton in related imidazole compounds. google.com

Another design principle involves scaffold hopping , where the imidazole core is replaced entirely by another heterocyclic system (e.g., triazole, pyrazole, or benzimidazole) that can present the key interacting groups—such as the methanethiol and the basic nitrogen atoms—in a similar spatial orientation. This can lead to novel intellectual property and may improve properties like metabolic stability or target selectivity. jopir.in Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are often employed to predict how these modifications will affect the interaction of the analogues with biological targets, such as enzymes or receptors. nih.govmdpi.comchemijournal.com

Synthetic Routes to Imidazole-Thiol Analogues and Homologues

The synthesis of this compound and its analogues can be achieved through multi-step synthetic pathways, starting from readily available imidazole precursors. A common and logical approach involves the preparation of a key intermediate, 5-(chloromethyl)-1-methylimidazole, followed by nucleophilic substitution to introduce the thiol group.

A plausible synthetic pathway is outlined below:

Formation of the Precursor Alcohol: The synthesis typically begins with the reduction of a corresponding carboxylic acid ester, such as ethyl 1-methylimidazole-5-carboxylate. This reduction is commonly performed using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to yield (1-methyl-1H-imidazol-5-yl)methanol. chemicalbook.com

Conversion of Alcohol to a Halide: The resulting alcohol is then converted into a more reactive leaving group, typically a halide. Treatment of (1-methyl-1H-imidazol-5-yl)methanol with thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a chlorine atom, yielding 5-(chloromethyl)-1-methylimidazole hydrochloride. chemicalbook.comchemicalbook.com This intermediate is a versatile electrophile for subsequent reactions.

Introduction of the Thiol Group: The final step is a nucleophilic substitution reaction on the 5-(chloromethyl)-1-methylimidazole. Several sulfur-based nucleophiles can be employed:

Reaction with Thiourea (B124793): A common method for converting alkyl halides to thiols involves reaction with thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final thiol. mdpi.commdpi.com

Reaction with Hydrosulfide (B80085): Alternatively, direct reaction with a source of the hydrosulfide anion (SH⁻), such as sodium hydrosulfide (NaSH), can displace the chloride to form the methanethiol.

Homologues, such as (1-methyl-1H-imidazol-5-yl)ethanethiol, can be synthesized by modifying the starting materials, for example, by starting with a 1-methylimidazole-5-propionic acid derivative and following a similar reduction-halogenation-thiolation sequence. The synthesis of analogues with different substituents on the imidazole ring would require starting with appropriately substituted imidazole precursors. chemicalbook.com

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Ester Reduction | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF) | (1-methyl-1H-imidazol-5-yl)methanol |

| 2 | Halogenation | Thionyl chloride (SOCl₂) | 5-(chloromethyl)-1-methylimidazole |

| 3 | Thiolation | 1. Thiourea; 2. Basic Hydrolysis (e.g., NaOH) | This compound |

Exploration of Structure-Reactivity Relationships

The chemical reactivity of this compound and its analogues is primarily governed by the interplay between the imidazole ring and the methanethiol group.

Acidity and Nucleophilicity of the Thiol Group: The thiol group is weakly acidic. For comparison, the pKa of methanethiol is approximately 10.4. wikipedia.org The electronic nature of the imidazole ring influences the acidity of the adjacent methanethiol. The imidazole ring can exert a mild electron-withdrawing effect, which would be expected to slightly increase the acidity (lower the pKa) of the thiol proton compared to a simple alkyl thiol. Computational studies on related systems have shown that coordination of the imidazole nitrogen to a Lewis acid, such as a metal ion, can significantly alter the electronic properties and acidity of a coordinated thiol. nih.govnih.gov For instance, in zinc-imidazole complexes, as the number of coordinating imidazole ligands increases, the methanethiol ligand becomes less acidic (its proton dissociation energy increases). nih.gov

The deprotonated form, the thiolate anion, is a potent nucleophile. The nucleophilicity of the thiol is critical for its potential role in enzyme inhibition, where it can attack electrophilic centers or displace ligands from metal ions in active sites.

Influence of Substituents: Modifying substituents on the imidazole ring can systematically alter reactivity.

Electron-withdrawing groups (e.g., -NO₂) at the C2 or C4 positions would increase the acidity of the thiol proton and decrease the nucleophilicity of the N3 nitrogen.

Electron-donating groups (e.g., -OCH₃) would have the opposite effect, decreasing thiol acidity and increasing the nucleophilicity of the N3 nitrogen.

This predictable modulation of electronic properties is a cornerstone of structure-reactivity studies and is used to fine-tune the molecule's characteristics for specific biological interactions.

Exploration of Structure-Interaction Relationships with Biomolecules

The structural features of this compound and its analogues make them promising candidates for interacting with various biomolecules, particularly metalloenzymes. Structure-Interaction Relationship (SIR) studies, often referred to as Structure-Activity Relationship (SAR) studies, aim to understand how specific molecular features contribute to biological activity.

Interaction with Metalloenzymes: A primary target class for imidazole-thiol compounds is the matrix metalloproteinase (MMP) family of zinc-dependent endopeptidases. nih.gov The design of MMP inhibitors often incorporates a "zinc-binding group" (ZBG) that can coordinate to the catalytic Zn²⁺ ion in the enzyme's active site. Both the imidazole ring and the thiol group are effective ZBGs. nih.govresearchgate.net

The N3 nitrogen of the imidazole ring can form a coordinate bond with the zinc ion. nih.gov

The thiol group , especially in its deprotonated thiolate form, is a very strong ligand for zinc and can displace a water molecule from the zinc's coordination sphere. nih.gov

The rest of the molecule serves as a scaffold that can form additional interactions (e.g., hydrogen bonds, van der Waals forces) with the enzyme's specificity pockets (S1, S1', S2, etc.), thereby determining the inhibitor's potency and selectivity for different MMP subtypes. nih.govresearchgate.net For example, in a series of MMP-13 inhibitors, a π-π stacking interaction was observed between a phenyl ring on the inhibitor and one of the imidazole rings of histidine residues that coordinate the active site zinc ion. nih.gov

Structure-Activity Relationship (SAR) Insights: SAR studies on related imidazole-based inhibitors have provided key insights:

Nature of the Zinc-Binding Group: The choice of ZBG is critical. While potent, strong chelators like hydroxamates and thiols often led to poor selectivity and off-target effects in early-generation MMP inhibitors. nih.gov Newer designs sometimes utilize weaker zinc binders or non-chelating scaffolds to achieve better selectivity.

Stereochemistry: The stereochemistry of substituents on the scaffold is often crucial. In one study on MMP-13 inhibitors, switching from an L-amino acid derivative to a D-amino acid derivative resulted in a 100-fold drop in inhibitory potency, demonstrating the precise geometric requirements of the enzyme's binding pocket. nih.gov

Substituents on the Scaffold: Modifications to the parts of the molecule that interact with the enzyme's subsites can dramatically affect potency and selectivity. Adding lipophilic groups that can fit into hydrophobic pockets, or hydrogen bond donors/acceptors that can interact with polar residues, are common strategies to enhance binding affinity.

The table below presents hypothetical IC₅₀ values for analogues of this compound against a representative metalloenzyme, illustrating potential SAR trends.

| Compound Analogue | Modification from Parent Compound | Hypothetical IC₅₀ (nM) for MMP-13 | Rationale for Activity Change |

| Parent Compound | This compound | 500 | Baseline activity with thiol and imidazole as ZBGs. |

| Analogue A | Thiol converted to thioether (-S-CH₃) | >10,000 | Loss of the acidic proton and reduced zinc-binding capacity significantly decreases potency. |

| Analogue B | Homologue: -(CH₂)₂-SH | 800 | Increased chain length may lead to a suboptimal positioning of the thiol group for zinc coordination. |

| Analogue C | Addition of a phenyl group at C4 | 150 | The phenyl group may form favorable hydrophobic or π-stacking interactions within an enzyme sub-pocket. |

| Analogue D | Replacement of N-methyl with N-benzyl | 250 | The larger benzyl (B1604629) group could enhance binding through interactions in a nearby pocket. |

| Analogue E | Imidazole replaced with triazole | 600 | Triazole acts as a bioisostere, maintaining zinc-binding capability but with slightly altered geometry and electronic character, leading to similar or slightly reduced activity. |

Advanced Analytical Methodologies for Detection and Quantification

Development of Chromatographic Techniques for Trace Analysis (e.g., GC-MS, LC-MS/MS)

Chromatographic methods coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of (1-methyl-1H-imidazol-5-yl)methanethiol, even at trace levels in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatile nature of many thiol compounds, GC-MS represents a viable analytical approach. For the analysis of this compound, derivatization is often a necessary step to improve its volatility and thermal stability, as well as to enhance chromatographic peak shape and detection sensitivity. Common derivatizing agents for thiols include alkylating agents or silylating agents. The selection of an appropriate capillary column, typically one with a non-polar or mid-polar stationary phase, is critical for achieving good separation from other matrix components. In the mass spectrometer, electron ionization (EI) is commonly employed, and characteristic fragment ions of the derivatized compound are monitored for quantification.

| Parameter | Typical Conditions for Thiol Analysis by GC-MS |

| Derivatization Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 60°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers a highly sensitive and selective alternative for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex biological fluids. Reversed-phase chromatography is typically the method of choice, utilizing a C18 column with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. Electrospray ionization (ESI) is a common ionization technique for this type of compound, usually in the positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition.

| Parameter | Hypothetical Conditions for this compound Analysis by LC-MS/MS |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | [M+H]+ → Fragment Ion |

Spectroscopic Analytical Methods (e.g., advanced UV-Vis, Fluorescence) for Quantification

Spectroscopic methods provide alternative and often complementary approaches for the quantification of this compound.

Advanced UV-Vis Spectroscopy: While the imidazole (B134444) moiety possesses some UV absorbance, direct UV-Vis spectrophotometry may lack the sensitivity and selectivity required for trace analysis in complex samples. However, derivatization of the thiol group with a chromophoric reagent can significantly enhance its molar absorptivity and shift the absorption maximum to a more analytically useful wavelength, thereby improving both sensitivity and selectivity. For instance, reaction with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) produces a colored product that can be quantified spectrophotometrically.

Fluorescence Spectroscopy: For even higher sensitivity, derivatization with a fluorogenic reagent is a powerful strategy. The thiol group of this compound can react with specific reagents to yield a highly fluorescent product. This approach allows for quantification at very low concentrations. The choice of the fluorescent label is critical and depends on the desired excitation and emission wavelengths, as well as the reaction conditions.

| Method | Principle | Potential Derivatizing Agent | Detection Wavelength (nm) |

| UV-Vis Spectroscopy | Colorimetric reaction with the thiol group. | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | ~412 |

| Fluorescence Spectroscopy | Covalent labeling of the thiol group with a fluorescent tag. | ThioGlo™ reagents | Dependent on the specific reagent |

Electrochemical Methods for Sensitive Detection Principles

Electrochemical methods offer a sensitive, rapid, and often cost-effective means for the detection of this compound. The presence of the electroactive thiol group allows for its direct electrochemical oxidation at an appropriate electrode surface. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry can be employed. The choice of the working electrode material is crucial for achieving high sensitivity and selectivity. Modified electrodes, for example, those coated with nanoparticles or conductive polymers, can be designed to enhance the electrochemical response and lower the detection limit for the target analyte. The oxidation potential of the thiol group provides a degree of selectivity, and by carefully controlling the experimental conditions, sensitive and reliable quantification can be achieved.

| Parameter | Typical Approach for Electrochemical Thiol Detection |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE), potentially modified |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | Phosphate Buffer Solution (PBS) |

| Principle | Oxidation of the thiol group |

Interdisciplinary Research Avenues and Potential Applications Non Clinical

Application in Materials Chemistry (e.g., Surface Functionalization, Polymer Chemistry)

The bifunctional nature of (1-methyl-1H-imidazol-5-yl)methanethiol makes it a promising candidate for advanced applications in materials chemistry, particularly in the realms of surface functionalization and polymer science.

Surface Functionalization: The thiol group provides a strong anchoring point for the molecule onto the surfaces of various metals, most notably gold, silver, and copper, through the formation of stable metal-sulfur bonds. This allows for the creation of self-assembled monolayers (SAMs), which can be used to modify the surface properties of materials in a controlled manner. For instance, imidazole (B134444) derivatives have been shown to form protective monolayers on copper surfaces, inhibiting corrosion. tandfonline.comtandfonline.com The imidazole ring of this compound, oriented away from the surface, could then be used to introduce specific functionalities. For example, it could serve as a coordination site for metal nanoparticles, a catalyst for surface-bound reactions, or a point of attachment for other molecules. The potential for functionalizing carbon nanotubes with imidazole derivatives has also been explored, suggesting that this compound could be used to modify the properties of these and other carbon-based nanomaterials. dovepress.com

| Functional Group | Relevant Properties for Materials Chemistry | Potential Applications |

| Thiol (-SH) | Strong affinity for metal surfaces (e.g., Au, Ag, Cu), formation of self-assembled monolayers (SAMs), nucleophilicity. | Surface functionalization, corrosion inhibition, fabrication of nanocomposites, molecular electronics. |

| Imidazole Ring | Hydrogen bonding capability, metal ion coordination, catalytic activity, thermal stability. | Polymer synthesis, surface modification, development of functional materials. |

Polymer Chemistry: Imidazole and its derivatives are valuable components in polymer science. nih.gov They can be incorporated into polymer chains to impart a range of properties, including thermal stability, ionic conductivity, and the ability to coordinate with metals. elsevierpure.comtandfonline.com The thiol group of this compound could be utilized in various polymerization processes. For example, it can participate in thiol-ene "click" chemistry, a highly efficient and versatile method for polymer synthesis and modification. This could allow for the straightforward incorporation of the methyl-imidazole moiety into a wide variety of polymer backbones, creating functional polymers with potential applications in areas such as coatings, adhesives, and advanced composites. tandfonline.com

Role in Supramolecular Chemistry: Molecular Recognition and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The distinct functionalities of this compound suggest a significant role in this field, particularly in molecular recognition and self-assembly.

Molecular Recognition: The imidazole ring is a key player in biological molecular recognition, most notably in the amino acid histidine. wikipedia.org It can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with other molecules. researchgate.net The thiol group can also participate in hydrogen bonding and, in its deprotonated thiolate form, can act as a nucleophile or a ligand for metal ions. acs.org The combination of these two groups in this compound could lead to the development of synthetic receptors for specific molecules or ions. For example, the imidazole and thiol groups could work in concert to bind to a target species through a combination of hydrogen bonding and coordination, leading to high selectivity and affinity. Imidazole-based fluorescent probes have been designed for the selective detection of thiols, highlighting the recognition potential between these two functionalities. mdpi.com

Self-Assembly: The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. The imidazole ring is known to facilitate self-assembly through hydrogen bonding and π-π stacking interactions. nih.gov Thiol-mediated self-assembly on metal surfaces is a well-established technique. This compound could therefore be expected to exhibit rich self-assembly behavior. In solution, it could form discrete supramolecular structures through intermolecular hydrogen bonding between the imidazole and thiol groups. On a surface, the thiol group would anchor the molecule, while the imidazole rings could direct the two-dimensional organization of the monolayer through lateral interactions. This could lead to the formation of highly ordered surfaces with tunable properties.

| Interaction Type | Mediating Functional Group(s) | Potential Role in Supramolecular Chemistry |

| Hydrogen Bonding | Imidazole (donor/acceptor), Thiol (donor/acceptor) | Molecular recognition, self-assembly of discrete structures, directing the organization of monolayers. |

| Metal Coordination | Imidazole (N-donor), Thiolate (S-donor) | Formation of coordination polymers and metal-organic frameworks, sensing of metal ions. |

| π-π Stacking | Imidazole Ring | Stabilization of self-assembled structures. |

| Disulfide Bonding | Thiol (upon oxidation) | Covalent self-assembly, formation of dynamic combinatorial libraries. |

Contribution to Fundamental Chemical Catalysis Research and Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in chemistry. Imidazole and its derivatives have emerged as versatile organocatalysts for a variety of chemical transformations. researchgate.netrsc.org The presence of both an imidazole ring and a thiol group in this compound suggests its potential as a multifunctional organocatalyst.

The imidazole moiety can function as a Brønsted base, a Brønsted acid (in its protonated form), a nucleophile, or a general base catalyst. researchgate.net It has been shown to catalyze reactions such as hydrolysis and the synthesis of tetrasubstituted imidazoles. tandfonline.comresearchgate.net The thiol group, on the other hand, can act as a nucleophile, a proton donor, or a radical scavenger. creative-proteomics.com Thiols are also known to participate in redox catalysis, often in conjunction with metal ions. bohrium.comnih.gov

The combination of these two catalytic functionalities in this compound could lead to synergistic catalytic activity. For example, in a reaction requiring both a basic and a nucleophilic catalyst, the imidazole and thiol groups could work in a cooperative fashion. The imidazole could deprotonate a substrate, increasing its nucleophilicity, while the thiol group could participate in a subsequent nucleophilic attack. This type of bifunctional catalysis is often seen in enzymes and can lead to significant rate enhancements and high selectivity. Furthermore, the ability of both imidazole and thiol groups to coordinate with metal ions opens up the possibility of using this compound as a ligand in transition metal catalysis.

| Catalytic Function | Associated Functional Group | Examples of Catalyzed Reactions |

| General Base Catalysis | Imidazole | Hydrolysis, acylation. nih.gov |

| Nucleophilic Catalysis | Imidazole, Thiol | Acyl transfer, conjugate addition. |

| Brønsted Acid Catalysis | Imidazolium (protonated imidazole) | Reactions involving activation of carbonyls. |

| Redox Catalysis | Thiol/Disulfide | Oxidation/reduction reactions. nih.gov |

Future Research Directions and Unaddressed Challenges

Unexplored Reactivity Pathways and Synthetic Innovations

The unique electronic properties of the imidazole (B134444) ring, coupled with the nucleophilicity of the thiol group, suggest a rich and largely unexplored reactivity for (1-methyl-1H-imidazol-5-yl)methanethiol. nih.govnih.gov Future research should focus on elucidating these pathways and developing novel synthetic methodologies.

The thiol moiety is a key reactive center, capable of undergoing a variety of transformations. Its deprotonation to the more nucleophilic thiolate anion opens avenues for reactions with a wide range of electrophiles. nih.gov Furthermore, the imidazole ring itself presents opportunities for functionalization, although its reactivity is influenced by the existing substituents.

Key areas for future investigation include:

Oxidative Chemistry of the Thiol Group: The oxidation of the thiol to sulfenic, sulfinic, and sulfonic acids, or the formation of disulfides, is a fundamental transformation that has not been systematically studied for this specific molecule. nih.gov These oxidized derivatives could possess unique biological activities or serve as intermediates for further synthesis.

Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling reactions to both the imidazole and thiol moieties could lead to a diverse library of new compounds. For instance, palladium-catalyzed reactions could be employed for C-S bond formation.

Photoredox Catalysis: The use of photoredox catalysis could unlock novel reaction pathways, such as the generation of thiyl radicals, leading to unique addition and cyclization products that are not accessible through traditional thermal methods.

Synthetic innovations are required to overcome the challenges associated with the synthesis of functionalized imidazole-thiols, such as controlling regioselectivity and preventing unwanted side reactions like over-oxidation of the thiol group. ias.ac.inrsc.org The development of one-pot, multicomponent reactions would be a significant advancement, offering a more efficient and sustainable route to these molecules. nih.gov

Table 1: Potential Unexplored Reactivity Pathways

| Reaction Type | Potential Reagents and Conditions | Expected Outcome | Research Challenge |

| Controlled Oxidation | m-CPBA, Oxone®, H₂O₂ | Sulfenic, sulfinic, or sulfonic acid derivatives | Achieving selective oxidation to a specific state. |

| Thiol-Ene "Click" Reaction | Alkenes, photoinitiator, UV light | Thioether adducts | Ensuring high regioselectivity and yield. |

| C-H Activation of Imidazole | Transition metal catalyst (e.g., Rh, Ru), directing group | Functionalization at C2 or C4 positions | Identifying a suitable catalyst and directing group strategy. |

| Palladium-Catalyzed Thiolation | Aryl halides, Pd catalyst, ligand | Aryl thioether derivatives | Preventing catalyst poisoning by the sulfur atom. |

Advancements in Computational Modeling of Complex Interactions

Computational chemistry offers powerful tools to investigate the properties and reactivity of this compound at a molecular level, providing insights that can guide experimental work. mdpi.com Future computational studies should aim to build accurate models of its electronic structure, reactivity, and interactions with other molecules, particularly biomolecules and metal ions.

Density Functional Theory (DFT) is a well-established method for studying the electronic structure and predicting the reactivity of molecules. numberanalytics.comresearchgate.net For this compound, DFT calculations can be used to:

Determine the preferred conformations and tautomeric states.

Calculate key electronic properties such as frontier molecular orbital energies, electrostatic potential, and charge distribution.

Model reaction pathways and calculate activation barriers for proposed reactions, thus predicting their feasibility. rsc.org

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions in complex environments, such as in solution or within a protein binding pocket. nih.govacs.org A significant challenge in modeling this molecule is accurately representing the behavior of the sulfur atom and its interactions, as well as the coordination chemistry with metal ions. The development of more accurate force fields and the use of hybrid quantum mechanics/molecular mechanics (QM/MM) methods will be crucial. chemrxiv.orgnih.gov

Table 2: Proposed Computational Studies

| Computational Method | Research Goal | Key Parameters to Investigate | Potential Impact |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms of unexplored pathways. | Transition state geometries and energies, reaction energy profiles. | Guide the design of new synthetic routes and predict product distributions. |

| Molecular Dynamics (MD) | Simulate interactions with biological targets (e.g., enzymes). | Binding free energies, interaction patterns (H-bonds, hydrophobic contacts). | Aid in the rational design of new drug candidates. |

| QM/MM Simulations | Model the coordination of metal ions to the imidazole and thiol groups. | Coordination geometries, bond dissociation energies, electronic spectra. | Understand the role of this scaffold in bioinorganic systems. |

| Automated Reaction Path Search | Discover novel and unexpected reaction pathways. | Potential energy surfaces. | Uncover new chemical transformations and synthetic possibilities. rsc.org |

New Frontiers in Bioinorganic Chemistry and Chemical Biology Probe Development

The presence of both a soft thiol ligand and a nitrogen-donor imidazole ring makes this compound an excellent candidate for applications in bioinorganic chemistry and as a scaffold for chemical biology probes. unisyscat.denih.gov The imidazole moiety is a common coordinating group in metalloproteins, and the thiol group can also bind to a variety of metal ions. creative-proteomics.com

Future research in this area could focus on:

Mimicking Metalloenzyme Active Sites: This molecule could serve as a building block for synthetic models of metalloenzyme active sites that feature histidine and cysteine coordination, such as zinc fingers or blue copper proteins. These models can provide valuable insights into the structure-function relationships of these enzymes.

Development of Metal Ion Sensors: By incorporating a fluorophore into the molecular structure, this compound could be developed into a fluorescent probe for the selective detection of specific metal ions. rsc.orgnih.gov The binding of a metal ion to the imidazole-thiol chelating unit could modulate the fluorescence properties of the molecule, allowing for ratiometric or turn-on/off sensing. researchgate.netresearchgate.net

Probes for Studying Redox Biology: The reactivity of the thiol group towards reactive oxygen species (ROS) suggests that derivatives of this compound could be designed as probes to study oxidative stress in biological systems.

A significant challenge in the design of such probes is achieving high selectivity for the target analyte in a complex biological environment. rsc.org This will require careful tuning of the electronic and steric properties of the molecule. Furthermore, for in vivo applications, issues of cell permeability, localization, and potential toxicity will need to be addressed.

Table 3: Potential Bioinorganic and Chemical Biology Applications

| Application Area | Design Strategy | Target Analyte/System | Key Challenges |

| Metalloenzyme Mimicry | Synthesis of coordination complexes with transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺). | Zinc finger proteins, blue copper proteins. | Synthesizing stable and structurally accurate models. |

| Fluorescent Metal Ion Probes | Covalent attachment of a fluorophore (e.g., coumarin, fluorescein). | Biologically relevant metal ions (e.g., Cu²⁺, Hg²⁺, Zn²⁺). | Achieving high selectivity and sensitivity in aqueous media. |

| Redox-Sensing Probes | Exploiting the thiol-disulfide redox chemistry. | Reactive Oxygen Species (ROS), cellular redox state. | Ensuring biocompatibility and targeted delivery to specific organelles. |

| Enzyme Inhibitors | Designing derivatives that can bind to the active site of metalloenzymes. | Carbonic anhydrase, matrix metalloproteinases. | Optimizing binding affinity and selectivity over other enzymes. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-methyl-1H-imidazol-5-yl)methanethiol, and how can reaction efficiency be optimized?

- Methodological Answer : Base-promoted cyclization of amidines with ketones under transition-metal-free conditions is a viable pathway for synthesizing structurally related imidazolones . For thiol-containing derivatives, catalytic thiolation using KWO (Table 6 in ) shows high selectivity (96%) but moderate activity (47% methanol conversion). Optimize reaction conditions (e.g., temperature, base strength) to balance selectivity and yield. Monitor intermediates via HPLC or GC-MS to identify bottlenecks in multi-step syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve the imidazole ring protons (δ 7.0–7.5 ppm) and methyl/thiol groups (δ 2.5–3.5 ppm). Compare with analogous compounds like 3-methylhistidine ( ).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 169.184 for 3-methylhistidine) and fragmentation patterns .

- IR : Thiol (-SH) stretches (~2550 cm) and imidazole C-N vibrations (~1500 cm) are diagnostic .

Advanced Research Questions

Q. How does this compound inhibit methane oxidation in methanotrophic bacteria, and what experimental designs can clarify its mechanism?

- Methodological Answer : Methanethiol competes with methane for methane monooxygenase (pMMO) active sites, reducing methane conversion rates by >50% at 3 µM concentrations . To study this:

- Batch Inhibition Assays : Pre-incubate Methylacidiphilum fumariolicum SolV with methanethiol (0–15 µM) and measure methane consumption via GC (, Table 1).

- Enzyme Kinetics : Calculate inhibition constants () using Lineweaver-Burk plots under varying methanethiol/methane ratios .

- Genetic Knockouts : Disrupt mtoX (methanethiol oxidase) to test if HS accumulation exacerbates inhibition .

Q. How can researchers resolve contradictions in methanethiol degradation pathways reported across studies?

- Methodological Answer : Discrepancies arise from differences in microbial strains (e.g., Hyphomicrobium vs. Methylacidiphilum) and assay conditions. Use these approaches:

- Comparative Genomics : Identify mtoX homologs in proteobacterial vs. verrucomicrobial methanotrophs (Figure 5 in ).

- Subcellular Fractionation : Separate cytoplasmic/membrane proteins to localize MTO activity (e.g., 100% activity in soluble fractions in M. fumariolicum ).

- Stoichiometric Analysis : Track HS production (via lead acetate assays) to distinguish abiotic vs. enzymatic degradation .

Q. What strategies mitigate methanethiol toxicity during in vitro enzymatic studies?

- Methodological Answer :

- Cofactor Supplementation : Add catalase (100 U/mL) to neutralize HO produced during MTO activity .

- Chelating Agents : Use EDTA (1 mM) to sequester free Cu ions, which exacerbate oxidative stress in pMMO assays .

- Low-Temperature Storage : Preserve enzyme activity by storing crude extracts at –80°C with 10% glycerol (based on protocols).

Key Methodological Takeaways

- Synthesis : Prioritize transition-metal-free routes for scalability and purity .

- Toxicity Management : Use genetic (e.g., mtoX overexpression) and biochemical (e.g., antioxidants) tools to mitigate inhibition .

- Data Reconciliation : Cross-validate findings using phylogenetics, subcellular localization, and stoichiometric tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.